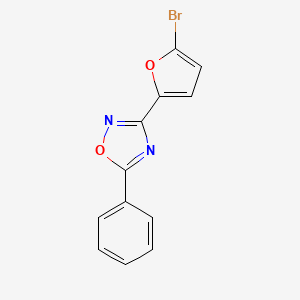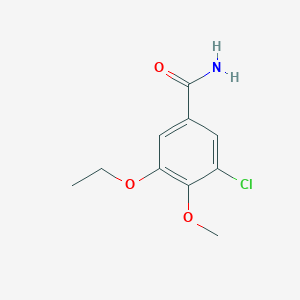![molecular formula C20H21ClN4O2 B4417571 1-(4-chlorobenzyl)-3-[4-(2-pyridinyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B4417571.png)
1-(4-chlorobenzyl)-3-[4-(2-pyridinyl)-1-piperazinyl]-2,5-pyrrolidinedione
Vue d'ensemble
Description
1-(4-chlorobenzyl)-3-[4-(2-pyridinyl)-1-piperazinyl]-2,5-pyrrolidinedione is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound, also known as CP-154,526, belongs to a class of drugs called corticotropin-releasing factor receptor antagonists. In
Applications De Recherche Scientifique
1-(4-chlorobenzyl)-3-[4-(2-pyridinyl)-1-piperazinyl]-2,5-pyrrolidinedione has been extensively studied for its potential therapeutic applications in various diseases, including anxiety, depression, and addiction. Studies have shown that this compound can block the effects of corticotropin-releasing factor (CRF), a neuropeptide that plays a key role in the stress response. By blocking CRF, this compound can reduce anxiety and depression-like behaviors in animal models.
Mécanisme D'action
1-(4-chlorobenzyl)-3-[4-(2-pyridinyl)-1-piperazinyl]-2,5-pyrrolidinedione acts as a selective antagonist of the CRF type 1 receptor (CRF1). CRF1 is widely distributed in the brain and is involved in the regulation of the stress response, as well as various physiological processes, including appetite, sleep, and mood. By blocking CRF1, this compound can reduce the effects of stress and anxiety.
Biochemical and Physiological Effects
Studies have shown that this compound can reduce anxiety-like behaviors in animal models, as well as decrease the release of stress hormones such as corticosterone. This compound has also been shown to reduce the effects of drug withdrawal in animal models, suggesting that it may have potential therapeutic applications in addiction.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 1-(4-chlorobenzyl)-3-[4-(2-pyridinyl)-1-piperazinyl]-2,5-pyrrolidinedione is that it is a selective CRF1 antagonist, meaning that it can specifically target this receptor without affecting other receptors in the brain. This makes it a useful tool for studying the role of CRF1 in various physiological and pathological processes. One limitation of this compound is that it has a relatively short half-life, meaning that it may need to be administered frequently in order to maintain its effects.
Orientations Futures
There are several potential future directions for research on 1-(4-chlorobenzyl)-3-[4-(2-pyridinyl)-1-piperazinyl]-2,5-pyrrolidinedione. One area of interest is the potential therapeutic applications of this compound in various psychiatric and neurological disorders, including anxiety, depression, and addiction. Another area of interest is the role of CRF1 in various physiological processes, including appetite, sleep, and mood. Further research is needed to fully understand the mechanisms of action of this compound and its potential therapeutic applications.
Propriétés
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-(4-pyridin-2-ylpiperazin-1-yl)pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN4O2/c21-16-6-4-15(5-7-16)14-25-19(26)13-17(20(25)27)23-9-11-24(12-10-23)18-3-1-2-8-22-18/h1-8,17H,9-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPYMOUVVEYUHLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2CC(=O)N(C2=O)CC3=CC=C(C=C3)Cl)C4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-methylmethanamine](/img/structure/B4417492.png)
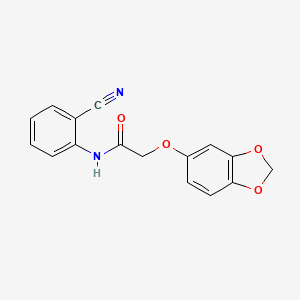
![N,N-dimethyl-3-[(1-phenyl-1H-tetrazol-5-yl)oxy]aniline](/img/structure/B4417497.png)
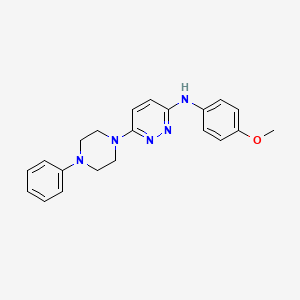
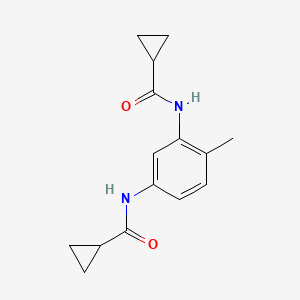
![N-benzyl-6-methyl[1,2,4]triazolo[4,3-b]pyridazin-8-amine](/img/structure/B4417513.png)

![[1-(4-methoxy-3-methylbenzyl)-3-oxo-2-piperazinyl]acetic acid](/img/structure/B4417524.png)
![2,4-dichloro-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4417533.png)
![ethyl [1-(2-fluorobenzyl)-3-oxo-2-piperazinyl]acetate](/img/structure/B4417541.png)

![N-[4-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B4417562.png)
